molecular formula C10H14O2 B1143756 (1R)-(-)-Camphorquinone CAS No. 10334-26-6

(1R)-(-)-Camphorquinone

Cat. No. B1143756
CAS RN: 10334-26-6
M. Wt: 166.22
InChI Key:
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Description

Synthesis Analysis

The synthesis of camphorquinone from camphor involves an efficient approach through the continuous reaction of bromination and oxidation. The oxidation of 3-bromocamphor is catalyzed by Fe-porphyrins with air, utilizing metalloporphyrins as catalysts. This method represents a milder, greener alternative to traditional methods, highlighting the use of air as the oxidant in the process (Wang et al., 2013). Another study on the synthesis of camphorquinone derivatives, such as carboxylated camphorquinone (CQCOOH), introduces a new derivative with enhanced photoreactivity compared to traditional camphorquinone, emphasizing its potential in biomedical applications (Kamoun et al., 2016).

Molecular Structure Analysis

The molecular structure of camphorquinone derivatives has been characterized using various spectroscopic techniques, including NMR, FT-IR, mass spectroscopy, and UV-visible spectrophotometry. These techniques confirm the structural integrity and modifications of camphorquinone derivatives, crucial for their application in various fields (Kamoun et al., 2016).

Chemical Reactions and Properties

Camphorquinone undergoes various chemical reactions, including polymerization reactions when used as a photoinitiator in dental materials. Its reactivity under light exposure leads to the formation of radicals necessary for the polymerization of dental resins. The study of camphorquinone's reactivity and its role in initiating polymerization reactions is essential for optimizing dental materials' curing processes and properties.

Physical Properties Analysis

The physical properties of camphorquinone and its derivatives, such as solubility, photoreactivity, and color characteristics, are critical for their application in dental materials and other fields. For example, a novel camphorquinone derivative with an acylphosphine oxide group exhibits excellent photopolymerization reactivity, good color tone, and high mechanical strength of resin composites, indicating the importance of physical properties in material performance (Ikemura et al., 2010).

Scientific Research Applications

  • Therapeutic Applications of Macrophage Colony-Stimulating Factor-1 (CSF-1) and Antagonists of CSF-1 Receptor (CSF-1R) Signaling

    • Application: CSF-1 signaling through its receptor (CSF-1R) promotes the differentiation of myeloid progenitors into heterogeneous populations of monocytes, macrophages, dendritic cells, and bone-resorbing osteoclasts . It regulates the migration, proliferation, function, and survival of macrophages .
    • Method: Recombinant CSF-1, antibodies against the ligand and the receptor, and specific inhibitors of CSF-1R kinase activity have been each been tested in a range of animal models and in some cases, in patients .
    • Results: CSF-1 promotes a resident-type macrophage phenotype. As a treatment, CSF-1 has therapeutic potential in tissue repair .
  • Inhibition of Colony Stimulating Factor-1 Receptor (CSF-1R) as a Potential Therapeutic Strategy for Neurodegenerative Diseases

    • Application: CSF-1R is predominantly expressed on microglia and its expression is significantly increased in neurodegenerative diseases . CSF-1R inhibitors can have beneficial effects in preclinical neurodegenerative disease models .
    • Method: More selective CSF-1R inhibitors including PLX5622 and GW2580 (PLX6134) have also been used to eliminate microglia and CSF-1-dependent macrophages in various research settings .
    • Results: Research using CSF-1R inhibitors has now been extended into non-human primates and humans .
  • GIPR/GLP-1R Dual Agonist Therapies for Diabetes and Weight Loss

    • Application: GIPR/GLP-1R co-agonist therapies have been developed for the treatment of diabetes and obesity . These therapies work by simultaneously activating the glucagon-like peptide-1 receptor (GLP-1R) and the glucose-dependent insulinotropic polypeptide receptor (GIPR), which can lead to improved glycemic control and weight loss .
    • Method: The co-agonist therapies are typically administered as injectable drugs .
    • Results: GIPR/GLP-1R co-agonist therapies have been shown to produce greater decreases in body weight and food intake, as well as improved glycemic and lipid outcomes, when compared with equal doses of either agonist alone .
  • Alloy Design Strategies and Future Trends in High-Entropy Alloys

    • Application: High-entropy alloys (HEAs) are a new class of advanced materials that contain multiple principal elements, often five or more in equimolar or near-equimolar ratios . The high entropy of mixing in these alloys can lead to the stabilization of solid-solution phases over intermetallic compounds, especially at high temperatures .
    • Method: The design of HEAs involves selecting the appropriate combination of elements and processing conditions to achieve the desired properties .
    • Results: HEAs have been shown to exhibit a wide range of unique properties, including high strength, ductility, and resistance to wear and corrosion .

Safety And Hazards

This involves understanding the risks associated with handling the compound. It can include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves predicting or proposing future research directions. It could include potential applications, unsolved problems, or new methods for synthesis .

properties

IUPAC Name

(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQXSTWCDUXYEZ-LDWIPMOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-(-)-Camphorquinone

CAS RN

10334-26-6, 10373-78-1
Record name (-)-Camphorquinone
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Record name Camphoroquinone
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Record name Dl-bornane-2,3-dione
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Record name (1R)-(-)-Camphorquinone
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Citations

For This Compound
120
Citations
S Sur, JP Colpa, JKS Wan - Chemical physics, 1986 - Elsevier
Optical activity of the transient camphorquinone radical anions has been measured at room temperature by circular dichroism (CD). The steady state CD and kinetic decay of the CD …
Number of citations: 13 www.sciencedirect.com
A Usami, R Motooka, M Miyazawa - Biocatalysis and …, 2014 - Taylor & Francis
To clarify the structures of biotransformation products and metabolic pathways, the biotransformation of monoterpenoids, (+)- and (−)-camphorquinone (1a and b), has been investigated …
Number of citations: 1 www.tandfonline.com
S Roy, AK Chakraborti - Tetrahedron letters, 1998 - Elsevier
An Efficient Synthesis of anti-(l R)-(+)-Camphorquinone 3-oxime. Page 1 TETRAHEDRON LETTERS Tetrahedron Letters 39 (1998) 6355-6356 Pergamon An Efficient Synthesis of anti-(l …
Number of citations: 17 www.sciencedirect.com
C García-Ruiz, M Siderius, F Ariese… - Analytical …, 2004 - ACS Publications
Quenched phosphorescence detection of camphorquinone in cyclodextrin-based electrokinetic chromatography provides very favorable detection limits, ie, 7 × 10 - 7 M, 3 orders of …
Number of citations: 16 pubs.acs.org
GG de Souza, CPA Anconi… - Journal of Industrial …, 2009 - academic.oup.com
The biotransformation of 1R-(−)-camphorquinone, achieved by growing cells of four fungi species isolated from soil (Mucor plumbeus, Lecanicillium muscarium, Thamnostylum sp. and …
Number of citations: 6 academic.oup.com
P Bortolus, G Marconi, S Monti… - The Journal of Physical …, 2002 - ACS Publications
The complexation of (1R)-(−)-camphorquinone and (1S)-(+)-camphorquinone with α-, β-, and γ-cyclodextrins (CD) is elucidated by a combination of spectroscopic techniques and …
Number of citations: 29 pubs.acs.org
E Obijalska, G Mlostoń, A Linden, H Heimgartner - Tetrahedron: Asymmetry, 2008 - Elsevier
Treatment of (1R)-camphorquinone 2 with (trifluoromethyl)trimethylsilane in the presence of catalytic amounts of caesium fluoride in DME at room temperature yields two pairs of exo/…
Number of citations: 15 www.sciencedirect.com
Y Wang, T Feng, J Chao, L Qin, Z Zhang… - Journal of Photochemistry …, 2010 - Elsevier
Strong room temperature phosphorescence (RTP) of camphorquinone (CQ) is synergistically induced by α-cyclodextrin (α-CD) and 1,2-dibromoethane (1,2-DBE) without removal of …
Number of citations: 4 www.sciencedirect.com
G Longhi, E Castiglioni, S Abbate, F Lebon… - Chirality, 2013 - Wiley Online Library
UV, circular dichroism (CD), fluorescence and circularly polarized luminescence (CPL) spectra were recorded for a set of four related [2.2.1] bicyclic compounds ((1S,4S)‐and (1R,4R)‐1,…
Number of citations: 83 onlinelibrary.wiley.com
HE Morita, TS Kodama, T Tanaka - … , Biological, and Chemical …, 2006 - Wiley Online Library
Infrared (IR) and vibrational circular dichroism (VCD) spectra of chiral camphor, camphorquinone and camphor‐10‐sulfonic acid (CSA), known as standard compounds for electronic …
Number of citations: 20 onlinelibrary.wiley.com

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